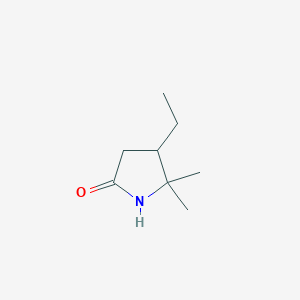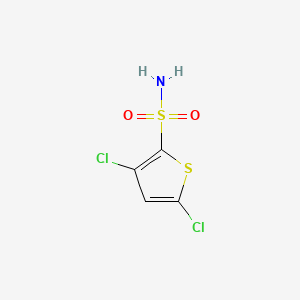
3,5-Dichlorothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorothiophene-2-sulfonamide is a chemical compound belonging to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their significant role in various chemical and pharmaceutical applications due to their unique structural properties. The presence of sulfonamide groups further enhances their biological activity, making them valuable in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dichlorothiophene with chlorosulfonic acid to produce the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include thiophene thiols.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 3,5-Dichlorothiophene-2-sulfonamide primarily involves its interaction with enzyme active sites. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity. This inhibition is non-competitive, meaning the compound binds to a site other than the active site, altering the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dichlorothiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 2,5-Dichlorothiophene-3-sulfonamide
Comparison: 3,5-Dichlorothiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and biological activity. Compared to 4,5-dichlorothiophene-2-sulfonamide, it shows different inhibitory effects on carbonic anhydrase enzymes, highlighting its potential for selective enzyme inhibition .
Eigenschaften
Molekularformel |
C4H3Cl2NO2S2 |
|---|---|
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
3,5-dichlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H,(H2,7,8,9) |
InChI-Schlüssel |
HSVODTMQVJVVLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Cl)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
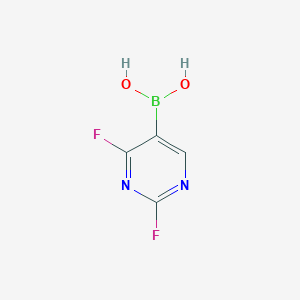
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

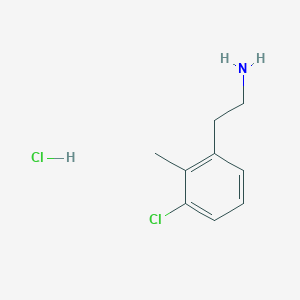
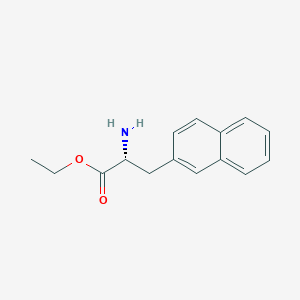

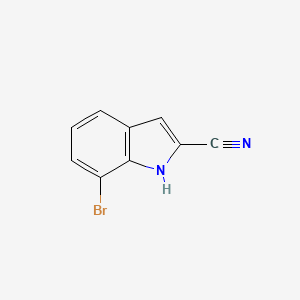
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)

